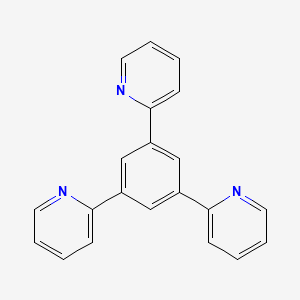

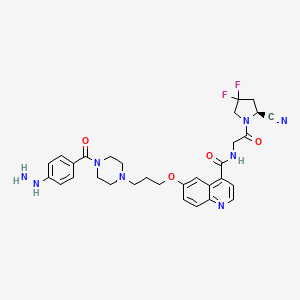

![molecular formula C15H23N3O3S B11930501 6-(azepan-1-ylmethyleneamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;Mecillinam](/img/structure/B11930501.png)

6-(azepan-1-ylmethyleneamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;Mecillinam

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Mecillinam, also known as amdinocillin, is an extended-spectrum penicillin antibiotic belonging to the amidinopenicillin class. It is specifically active against Gram-negative bacteria by binding to penicillin-binding protein 2 (PBP2). This compound is primarily used in the treatment of urinary tract infections and has also been employed to treat typhoid and paratyphoid fever .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Mecillinam is synthesized from the 6-aminopenicillanic acid (6-APA) nucleus. The process involves the substitution of an amidino group at the 6 position in the β-lactam ring. One method involves using acetal as a raw material and organic alkali as a catalyst. The reaction does not require recrystallization, resulting in a product with over 95% purity and a yield of about 75% .

Industrial Production Methods: In an industrial setting, mecillinam is produced by adding 6-aminopenicillanic acid to dehydrated alcohol, followed by the addition of triethylamine and acetal under controlled temperature conditions. The mixture is then subjected to vacuum decompression and decolorization using activated carbon .

Análisis De Reacciones Químicas

Types of Reactions: Mecillinam undergoes various chemical reactions, including substitution reactions due to its β-lactam ring structure. It is susceptible to hydrolysis by β-lactamase enzymes, which can open the β-lactam ring and render the compound inactive .

Common Reagents and Conditions: The compound is often used in combination with β-lactamase inhibitors such as clavulanic acid to prevent its degradation. Mecillinam is also known to form penicilloate, which can lead to hypersensitivity reactions .

Major Products Formed: The primary product formed from the hydrolysis of mecillinam is penicilloate, an inactive substance. When combined with β-lactamase inhibitors, the major products are the active forms of the antibiotic that retain their antibacterial properties .

Aplicaciones Científicas De Investigación

Mecanismo De Acción

Mecillinam exerts its antibacterial effects by binding specifically to penicillin-binding protein 2 (PBP2) in the bacterial cell wall. This interaction inhibits the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall, leading to the formation of osmotically-stable round cells and ultimately causing bacterial cell death . The mechanism of action is similar across various Gram-negative bacteria, including Escherichia coli, Salmonella typhimurium, and Klebsiella aerogenes .

Comparación Con Compuestos Similares

Ampicillin: A broad-spectrum penicillin antibiotic that is effective against both Gram-positive and Gram-negative bacteria.

Cefuroxime: A second-generation cephalosporin antibiotic with a broader spectrum of activity compared to mecillinam.

Piperacillin/Tazobactam: A combination antibiotic that includes a β-lactamase inhibitor to enhance its efficacy against β-lactamase-producing bacteria.

Meropenem: A broad-spectrum carbapenem antibiotic with high efficacy against a wide range of bacterial infections.

Uniqueness of Mecillinam: Mecillinam is unique in its high specificity for penicillin-binding protein 2 (PBP2) and its effectiveness against Gram-negative bacteria, particularly in urinary tract infections. Unlike other β-lactam antibiotics, mecillinam is less susceptible to degradation by β-lactamase enzymes when used in combination with β-lactamase inhibitors .

Propiedades

IUPAC Name |

6-(azepan-1-ylmethylideneamino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O3S/c1-15(2)11(14(20)21)18-12(19)10(13(18)22-15)16-9-17-7-5-3-4-6-8-17/h9-11,13H,3-8H2,1-2H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWWVAEOLVKTZFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)N=CN3CCCCCC3)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

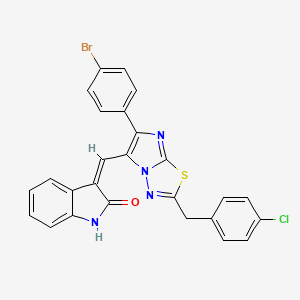

![acetic acid;[(1S)-5-amino-1-carboxypentyl]azanium;2-[4-(2-methylpropyl)phenyl]-N-methylsulfonylpropanimidate](/img/structure/B11930419.png)

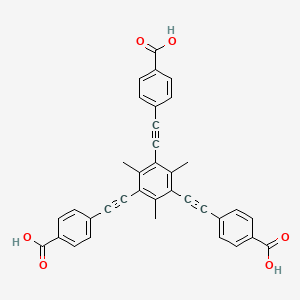

![(2R)-2-[benzyl-[4-(2-fluoroethoxy)phenyl]sulfonylamino]-N-hydroxy-3-methylbutanamide](/img/structure/B11930422.png)

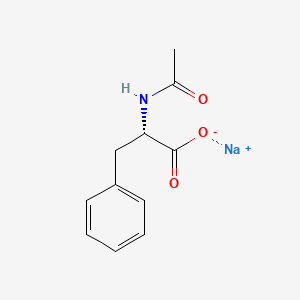

![heptyl 8-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(3-hydroxypropyl)amino]octanoate](/img/structure/B11930434.png)

![(6aR,9R)-7-methyl-9-(methylsulfanylmethyl)-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline](/img/structure/B11930451.png)

![5,5'-Dibenzyl-6,6',7,7'-tetrahydroxy-3,3'-dimethyl-[2,2'-binaphthalene]-1,1',4,4'-tetraone](/img/structure/B11930457.png)

![1-[[(2S,3S,4S)-3-Ethyl-4-fluoro-5-oxo-2-pyrrolidinyl]methoxy]-7-methoxyisoquinoline-6-carboxamide](/img/structure/B11930471.png)

![2-[(1-Methylethyl)amino]-5-(phenylamino)-2,5-cyclohexadiene-1,4-dione](/img/structure/B11930485.png)

![N2'-[3-[[1-[[4-(Aminocarbonyl)cyclohexyl]methyl]-2,5-dioxo-3-pyrrolidinyl]thio]-1-oxopropyl]-N2'-deacetylmaytansine](/img/structure/B11930493.png)